N-(6-吡咯烷-1-基磺酰基-1,3-苯并噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide” is a complex organic compound that contains several functional groups, including a pyrrolidine ring, a sulfonyl group, a benzothiazole ring, and a benzamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several functional groups and rings . The pyrrolidine ring, a type of nitrogen-containing heterocycle, is known for its versatility in drug design due to its ability to explore the pharmacophore space efficiently .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of various functional groups could allow for a wide range of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, the presence of a sulfonyl group could influence its solubility, while the benzothiazole and benzamide groups could impact its acidity or basicity .科学研究应用
合成和微生物研究
- 一项研究探索了与您感兴趣的化合物相关的衍生物的合成,并评估了它们的抗菌和抗真菌活性。这表明此类化合物在开发新的抗菌剂方面的潜力(Patel & Agravat, 2007)。
药理学评价
- 已经对结构上与您的化合物相似的苯并噻唑-2-基苯甲酰胺进行了研究,以了解它们在治疗癫痫中的潜力。这些化合物在抗惊厥活性方面显示出前景,没有明显的毒性和肝毒性(Rana 等人,2008)。
组胺-3 受体拮抗剂
- 与您的化合物相关的吡咯烷基苯甲酰胺衍生物已被合成并评估为潜在的组胺-3 受体拮抗剂。这项研究突出了此类化合物在治疗与神经递质失衡相关的疾病中的可能应用(Zhou 等人,2012)。
抗肿瘤剂
- 苯并噻唑衍生物的合成和生物学评价,包括结构上与您的化合物相关的化合物,已证明具有有效的抗肿瘤活性。这为开发新的癌症疗法提供了潜在途径(Yoshida 等人,2005)。
抗疲劳作用
- 对与您的化合物具有共同结构基序的苯甲酰胺衍生物的研究表明在动物模型中具有抗疲劳作用。这可能对开发缓解疲劳的药物产生影响(Wu 等人,2014)。
QSAR 研究
- 对苯并噻唑衍生物的定量构效关系 (QSAR) 研究提供了有关结构变化如何影响这些化合物生物活性的见解。这对于设计更有效且更有针对性的治疗剂至关重要(Al-Masoudi 等人,2011)。
抗菌筛选
- 与您的化合物在结构上相关的 novel 稠合亚氨基吡啶并苯并噻唑化合物显示出有希望的抗菌活性。这为它们在治疗细菌感染中的应用开辟了可能性(Kale & Mene, 2013)。
作用机制
Target of Action
Compounds with similar structures have been reported to exhibit anti-tubercular activity . Therefore, it is plausible that this compound may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structural similarity to other anti-tubercular agents, it is possible that it interferes with the bacterial cell wall synthesis or disrupts essential biochemical pathways in the bacteria .
Biochemical Pathways
This could involve inhibition of protein synthesis, disruption of cell wall formation, or interference with DNA replication .
Pharmacokinetics
The presence of the pyrrolidine ring in its structure suggests that it might have good bioavailability due to the increased three-dimensional coverage of the ring .
Result of Action
Given its potential anti-tubercular activity, it may lead to the death of mycobacterium tuberculosis cells, thereby reducing the bacterial load in the host organism .
安全和危害
未来方向
生化分析
Biochemical Properties
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Cellular Effects
Preliminary studies suggest that derivatives of this compound may have antiproliferative activity against certain cancer cell lines
Molecular Mechanism
It is hypothesized that the compound may interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-17(13-6-2-1-3-7-13)20-18-19-15-9-8-14(12-16(15)25-18)26(23,24)21-10-4-5-11-21/h1-3,6-9,12H,4-5,10-11H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIAJOYQJKYDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。